Lipophilicity Enhancement
3,4-Dibromo-1H-pyrazole-5-carboxylic acid demonstrates an XLogP3 of 1.8, representing a 2.25-fold increase over the monobromo analog 4-bromo-1H-pyrazole-3-carboxylic acid (XLogP3 = 0.8) and an 18-fold increase over the unsubstituted parent 1H-pyrazole-3-carboxylic acid (XLogP3 ≈ 0.1) [1][2]. The independently computed Log P value of 1.60 confirms this trend [3]. This lipophilicity difference is driven by the presence of two electron-withdrawing bromine substituents, which reduce the overall polarity and hydrogen-bonding capacity of the molecule.
| Evidence Dimension | Lipophilicity (XLogP3 / Log P) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; Log P = 1.60 |
| Comparator Or Baseline | 4-Bromo-1H-pyrazole-3-carboxylic acid: XLogP3 = 0.8; 1H-Pyrazole-3-carboxylic acid: XLogP ≈ 0.1; Log P = -0.21 to 0.54 |
| Quantified Difference | 2.25× higher than monobromo analog; ~18× higher than unsubstituted parent |
| Conditions | Computed values from PubChem XLogP3 algorithm (release 2019.06.18) and ChemBase JChem calculator |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and non-specific protein binding in biological assays; researchers optimizing logD for target engagement should select the dibromo analog when enhanced lipophilicity is required without adding additional heteroatoms.
- [1] PubChem. 3,4-Dibromo-1H-pyrazole-5-carboxylic acid. CID 7147590. XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/13745-16-9 View Source
- [2] PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. CID 2772234. XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/13745-17-0; GLASS Ligand Database: 1H-Pyrazole-3-carboxylic acid XlogP 0.1. https://zhanggroup.org/ View Source
- [3] ChemBase. 3,4-Dibromo-1H-pyrazole-5-carboxylic acid. CBID: 278248. Log P 1.598041 (JChem). http://www.chembase.cn/molecule-278248.html View Source
